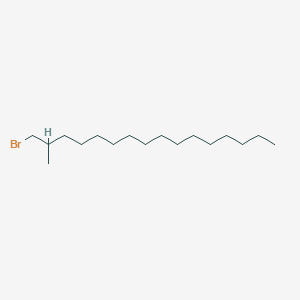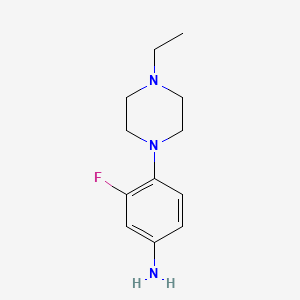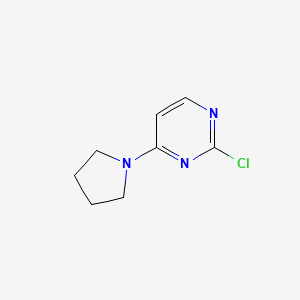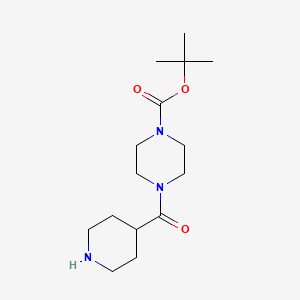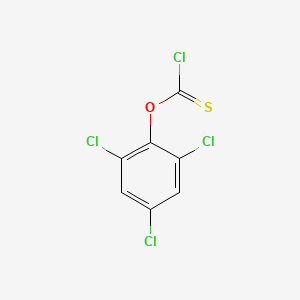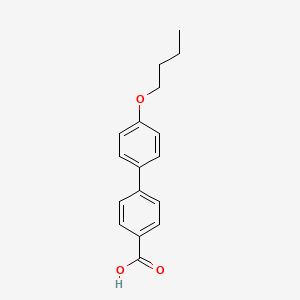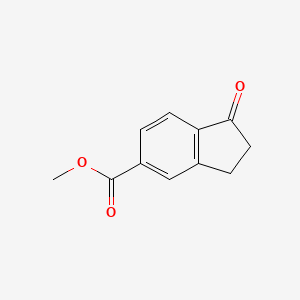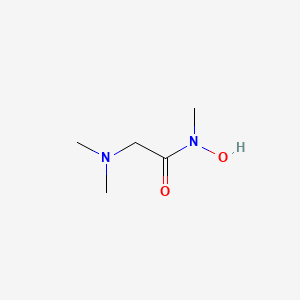
2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Vue d'ensemble
Description
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
Synthesis Analysis
Poly (N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a promising polymer with very interesting properties. The thermal degradation process of PDMAEMA was investigated .Molecular Structure Analysis
The structure of the NHS-BlocBuilder was confirmed by 1 H NMR (400 MHz, CDCl 3, δ, ppm): 1.1–1.4 (24H), 1.6–1.9 (6H), 2.7–2.9 (4H), 3.2–3.4 (1H), 3.9–4.4 (4H) .Physical And Chemical Properties Analysis
The thermal properties of PDMAEMA were investigated . The thermal degradation process has a two-stage character. The limit temperature for the first decomposition step was about 390°C, after which the second stage of sample decomposition began .Applications De Recherche Scientifique
Stimuli-Responsive Polymersomes
Scientific Field: Polymer Science
Application Summary
The compound is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS). These polymersomes respond to changes in pH and temperature, making them useful for drug delivery systems or as nanoreactors .
Methods of Application
The copolymers were synthesized via RAFT polymerization. The properties of the polymersomes were analyzed using GPC, 1 H-NMR, FTIR, potentiometric titration, Zeta potential measurements, and DLS .
Results
The polymersomes showed a dual stimulus-response to pH and temperature. Negative staining transmission electron microscopy showed spherical aggregates with a diameter around 80 nm .
Self-Assembly of Random Copolymers
Scientific Field: Polymer Chemistry
Application Summary
The compound is used in the synthesis of double-hydrophilic poly (2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers. These copolymers exhibit stimuli-responsive self-assembly behavior .
Methods of Application
The copolymers were synthesized through RAFT polymerization. The self-assembly behavior of the copolymers was studied using light scattering techniques .
Results: The copolymers demonstrated moderate response to changes in pH, temperature, and ionic strength .
Drug Delivery Systems
Scientific Field: Biomedical Engineering
Application Summary
Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA), a similar compound, is used to form electrostatic complexes with anionic biomacromolecules like DNA and RNA for gene delivery. It’s also used in the synthesis of a crosslinked PDMAEMA nanogel for ocular drug delivery and anticancer therapy .
Methods of Application: The nanogel was synthesized and loaded with drugs like pilocarpine hydrochloride and doxorubicin .
Results: The nanogel was found to be effective in delivering the drugs .
Inhibition of Pathogenic Bacteria
Scientific Field: Biomedical Science
Methods of Application: The nanogel was synthesized via dispersion polymerization in water/2-methoxyethanol medium (80/20 w/w), initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
Results
The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus ( S. aureus) and Acinetobacter baumannii ( A. baumannii ) .
Highly Efficient Cr (VI) Adsorption
Scientific Field: Environmental Science
Methods of Application: The polymer was synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS- (Br) 16) initiating 2- (dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .
Results: The polymer showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
Industrial Applications
Scientific Field: Industrial Chemistry
Inhibition of Pathogenic Bacteria
Scientific Field: Biomedical Science
Methods of Application: The nanogel was synthesized via dispersion polymerization in water/2-methoxyethanol medium (80/20 w/w), initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
Results
The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus ( S. aureus) and Acinetobacter baumannii ( A. baumannii ) .
Highly Efficient Cr (VI) Adsorption
Scientific Field: Environmental Science
Methods of Application: The polymer was synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS- (Br) 16) initiating 2- (dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .
Results: The polymer showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
Industrial Applications
Scientific Field: Industrial Chemistry
Oil/Water Separation
Safety And Hazards
Orientations Futures
Polydopamine (PDA), as a mussel-inspired material, exhibits numerous favorable performance characteristics, such as a simple preparation process, prominent photothermal transfer efficiency, excellent biocompatibility, outstanding drug binding ability, and strong adhesive properties, showing great potential in the biomedical field .
Propriétés
IUPAC Name |
2-(dimethylamino)-N-hydroxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-6(2)4-5(8)7(3)9/h9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKVYKWEEZWQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452888 | |
| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-N-hydroxy-N-methylacetamide | |
CAS RN |
65753-93-7 | |
| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

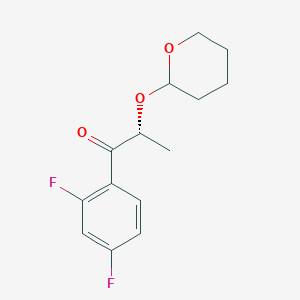
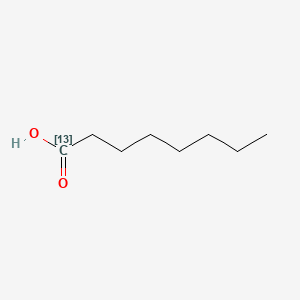
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)
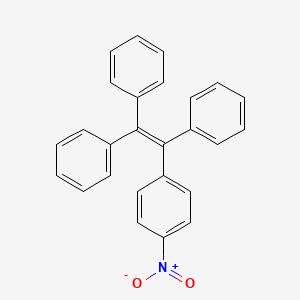
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)

![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)
